2,5-Di(3-pyridinyl)[1,3]thiazolo[5,4-d][1,3]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Di(3-pyridinyl)[1,3]thiazolo[5,4-d][1,3]thiazole is a heterocyclic compound with a fused thiazole-thiazole structure. This compound is known for its electron-deficient nature, high oxidative stability, and rigid planar structure, which makes it an attractive candidate for various applications in organic electronics and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di(3-pyridinyl)[1,3]thiazolo[5,4-d][1,3]thiazole typically involves the cyclization of thioamides. One classical method is the Jacobsen cyclization, where thioamides undergo cyclization to form the thiazolo[5,4-d]thiazole core . The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Di(3-pyridinyl)[1,3]thiazolo[5,4-d][1,3]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines.
Wissenschaftliche Forschungsanwendungen
2,5-Di(3-pyridinyl)[1,3]thiazolo[5,4-d][1,3]thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 2,5-Di(3-pyridinyl)[1,3]thiazolo[5,4-d][1,3]thiazole involves its interaction with specific molecular targets and pathways. For instance, its electron-deficient nature allows it to participate in electron transfer processes, making it effective in applications like fluorescence sensing and organic electronics . The compound’s rigid planar structure facilitates efficient π-π stacking interactions, which are crucial for its function in materials science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[5-(pyridin-4-yl)-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl]pyridine
- 2,5-bis(4-pyridyl)thiazolo[5,4-d]thiazole
Uniqueness
2,5-Di(3-pyridinyl)[1,3]thiazolo[5,4-d][1,3]thiazole stands out due to its unique combination of high oxidative stability, electron-deficient nature, and rigid planar structure. These properties make it particularly suitable for applications in organic electronics and materials science, where efficient electron transfer and strong intermolecular interactions are essential .
Eigenschaften
Molekularformel |
C14H8N4S2 |
---|---|
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
2,5-dipyridin-3-yl-[1,3]thiazolo[5,4-d][1,3]thiazole |
InChI |
InChI=1S/C14H8N4S2/c1-3-9(7-15-5-1)11-17-13-14(19-11)18-12(20-13)10-4-2-6-16-8-10/h1-8H |
InChI-Schlüssel |
TWKMGKATSXDDNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=NC3=C(S2)N=C(S3)C4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.